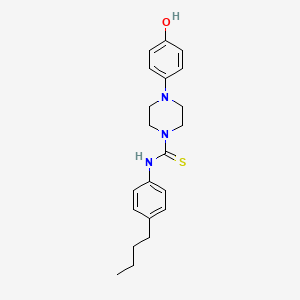![molecular formula C19H18N6O2S2 B10873035 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10873035.png)
2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but let’s break it down It consists of several functional groups, including a pyrimidine ring, a thiadiazole ring, and an amide
-
Pyrimidine Ring: : The core structure contains a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms). Pyrimidines are essential components of nucleic acids (DNA and RNA).
-
Thiadiazole Ring: : The thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen) adds complexity to the compound.
-
Amide Group: : The amide functional group (-CONH-) is present, connecting the pyrimidine and thiadiazole rings.
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the condensation of appropriate precursors. Unfortunately, specific literature references for this exact compound are scarce. related methods for constructing pyrimidine and thiadiazole derivatives exist.
Reaction Conditions:Condensation Reaction: The formation of the amide bond likely involves a condensation reaction between the carboxylic acid group and the amine group.
Industrial Production Methods: As of now, there isn’t a well-established industrial-scale production method for this specific compound. Research in this area would be valuable.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the conditions.
Substitution Reactions: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products: The specific products formed during these reactions would depend on the reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
This compound’s applications span various fields:
Medicine: Investigate its potential as an antiviral or anticancer agent.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Study its effects on cellular processes.
Mecanismo De Acción
The exact mechanism remains elusive due to limited data. understanding its interactions with cellular targets (e.g., enzymes, receptors) would be crucial.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related pyrimidine and thiadiazole derivatives. Similar compounds include:
Thiadiazole Derivatives: Explore compounds with similar thiadiazole moieties.
Pyrimidine-Based Drugs: Investigate existing pyrimidine-based drugs.
Propiedades
Fórmula molecular |
C19H18N6O2S2 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H18N6O2S2/c1-10(2)17-24-25-19(29-17)22-15(26)11(3)28-18-21-14(12-7-5-4-6-8-12)13(9-20)16(27)23-18/h4-8,10-11H,1-3H3,(H,21,23,27)(H,22,25,26) |
Clave InChI |
QAWAABMNYWCKRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(S1)NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10872953.png)
![2-{11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-phenylacetamide](/img/structure/B10872960.png)

![{4-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)amino]phenyl}acetic acid](/img/structure/B10872966.png)
![5-(furan-2-yl)-3-[3-(1H-imidazol-1-yl)propyl]-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10872978.png)
![methyl [(4E)-5-oxo-1-phenyl-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872982.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10872994.png)
![2-[2-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10872999.png)
![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10873001.png)
![2,4-dichloro-N-(2-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B10873009.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873021.png)
![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873024.png)
![4-imino-8,8-dimethyl-3-[2-(morpholin-4-yl)ethyl]-5-phenyl-3,4,5,7,8,9-hexahydro-6H-chromeno[2,3-d]pyrimidin-6-one](/img/structure/B10873027.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873031.png)
